molecular formula C22H19N5O5S B10986710 methyl 5-(2-methoxyphenyl)-2-{[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate

methyl 5-(2-methoxyphenyl)-2-{[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate

Cat. No.: B10986710
M. Wt: 465.5 g/mol
InChI Key: CFWATFYXWAFFNK-UHFFFAOYSA-N
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Description

Methyl 5-(2-methoxyphenyl)-2-{[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate is a useful research compound. Its molecular formula is C22H19N5O5S and its molecular weight is 465.5 g/mol. The purity is usually 95%.
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Biological Activity

Methyl 5-(2-methoxyphenyl)-2-{[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer activities, supported by case studies and research findings.

Chemical Structure

The compound features a complex structure that combines a thiazole ring with a benzotriazinone moiety, which is known for its diverse biological activities. The presence of the methoxyphenyl group may enhance its lipophilicity and biological interactions.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of compounds related to benzotriazinones, indicating that structural modifications can significantly influence their efficacy against various pathogens.

  • Study Findings : A series of benzotriazinone derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited notable activity against Staphylococcus aureus and Escherichia coli, with some compounds achieving minimum inhibitory concentrations (MIC) as low as 5 µg/mL .
CompoundMIC (µg/mL)Target Organism
6a5Staphylococcus aureus
6b10Escherichia coli
6c15Candida albicans

Anticancer Activity

The anticancer properties of this compound have also been investigated through various assays.

  • Case Study : A recent investigation into the anticancer effects of benzotriazinone derivatives highlighted their ability to inhibit the growth of HepG2 liver carcinoma cells. The study reported IC50 values ranging from 10 to 30 µM for different derivatives, suggesting a promising avenue for further development .
CompoundIC50 (µM)Cancer Cell Line
6a10HepG2
6b20MCF-7
6c30A549

The biological activity of this compound is believed to stem from its ability to interact with specific cellular targets. Molecular docking studies have indicated strong binding affinities towards enzymes involved in cell proliferation and bacterial resistance mechanisms .

Properties

Molecular Formula

C22H19N5O5S

Molecular Weight

465.5 g/mol

IUPAC Name

methyl 5-(2-methoxyphenyl)-2-[3-(4-oxo-1,2,3-benzotriazin-3-yl)propanoylamino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C22H19N5O5S/c1-31-16-10-6-4-8-14(16)19-18(21(30)32-2)24-22(33-19)23-17(28)11-12-27-20(29)13-7-3-5-9-15(13)25-26-27/h3-10H,11-12H2,1-2H3,(H,23,24,28)

InChI Key

CFWATFYXWAFFNK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=C(N=C(S2)NC(=O)CCN3C(=O)C4=CC=CC=C4N=N3)C(=O)OC

Origin of Product

United States

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